molecular formula C3H3FN2O B12629568 5-Fluoro-1H-pyrazol-1-ol CAS No. 921604-94-6

5-Fluoro-1H-pyrazol-1-ol

Cat. No.: B12629568
CAS No.: 921604-94-6
M. Wt: 102.07 g/mol
InChI Key: OYQDRKTUDSWZPT-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one fluorine atom. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

5-Fluoro-1H-pyrazol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its stability and biological activity.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrazol-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes or modulate receptor activity, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to non-fluorinated pyrazoles. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

921604-94-6

Molecular Formula

C3H3FN2O

Molecular Weight

102.07 g/mol

IUPAC Name

5-fluoro-1-hydroxypyrazole

InChI

InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-2,7H

InChI Key

OYQDRKTUDSWZPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)O)F

Origin of Product

United States

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